

# a novel method for synthesizing Nibroxane in the lab

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## Compound of Interest

Compound Name: Nibroxane

Cat. No.: B1678675

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An In-depth Technical Guide to a Novel Laboratory Synthesis of **Nibroxane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel and efficient laboratory-scale synthesis of **Nibroxane**, a compound chemically known as 2-bromo-2-nitro-1,3-propanediol. This method is characterized by its high yield and purity, offering a significant improvement over previously reported procedures. The synthesis is a two-step process commencing with the condensation of nitromethane and formaldehyde, followed by a bromination step.

## Data Summary

The following table summarizes the key quantitative data associated with this synthetic protocol.

Parameter	Value
Starting Materials	Nitromethane, Paraformaldehyde, Bromine
Key Intermediate	2-nitro-1,3-propanediol
Final Product	Nibroxane (2-bromo-2-nitro-1,3-propanediol)
Overall Yield	Up to 93% <a href="#">[1]</a>
Purity of Final Product	>99% <a href="#">[1]</a>
Reaction Conditions (Step 1)	Alkaline environment
Reaction Conditions (Step 2)	Controlled bromination
Melting Point of Nibroxane	Approximately 130°C <a href="#">[2]</a>

## Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of **Nibroxane**.

### Step 1: Synthesis of 2-nitro-1,3-propanediol

This initial step involves the base-catalyzed condensation of nitromethane with paraformaldehyde.

Materials:

- Nitromethane
- Paraformaldehyde
- Sodium Hydroxide (NaOH)
- Water
- Hydrochloric Acid (HCl)

Procedure:

- In a reaction vessel, a solution of sodium hydroxide in water is prepared and cooled.
- Nitromethane is added dropwise to the cooled alkaline solution while maintaining a controlled temperature.
- Paraformaldehyde is then added portion-wise to the reaction mixture.
- The mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is neutralized with hydrochloric acid.
- The resulting solution containing 2-nitro-1,3-propanediol is then used directly in the next step without the need for intermediate purification.

## Step 2: Synthesis of Nibroxane (2-bromo-2-nitro-1,3-propanediol)

The second step is the bromination of the intermediate, 2-nitro-1,3-propanediol.

Materials:

- Aqueous solution of 2-nitro-1,3-propanediol (from Step 1)
- Bromine
- Sodium Hydroxide (NaOH)

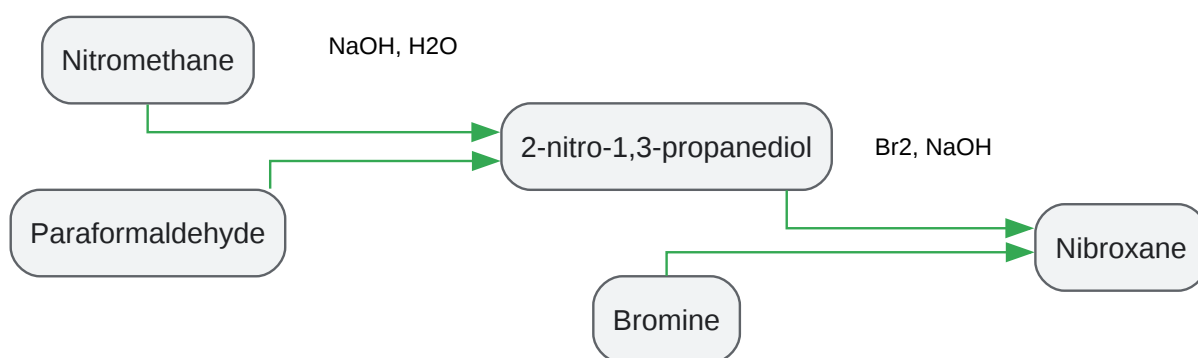
Procedure:

- The aqueous solution of 2-nitro-1,3-propanediol is cooled in an ice bath.
- A solution of sodium hydroxide is added to the intermediate solution to create an alkaline environment.
- Bromine is then added dropwise to the reaction mixture with vigorous stirring, while carefully controlling the temperature.

- The reaction is highly exothermic and the rate of bromine addition should be adjusted to maintain the desired temperature range.
- After the addition of bromine is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.
- The product, **Nibroxane**, precipitates out of the solution as a white crystalline solid.
- The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product with high purity.

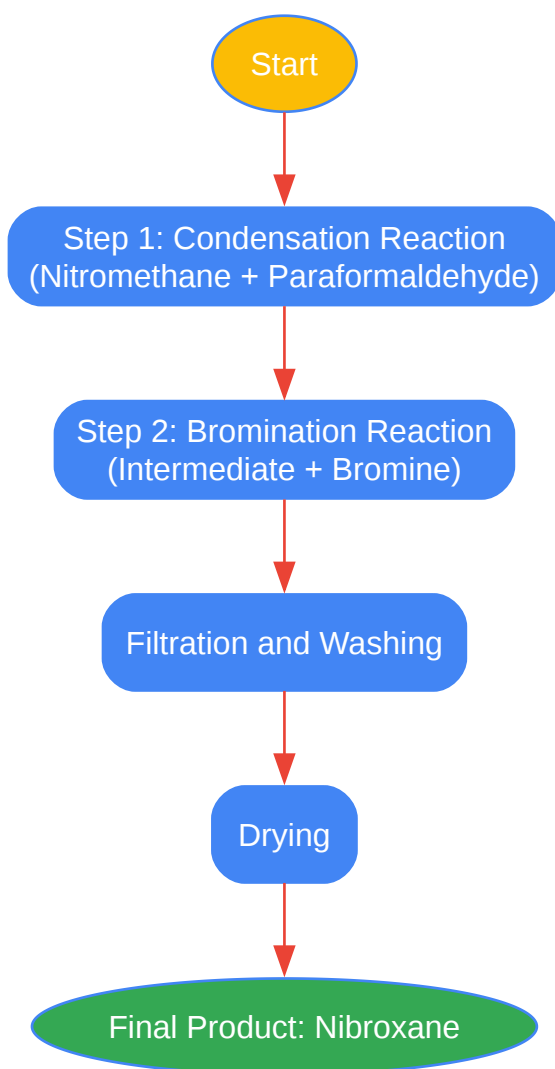
## Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.



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Caption: Synthetic pathway for **Nibroxane**.



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Caption: Experimental workflow for **Nibroxane** synthesis.

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## References

- 1. prepchem.com [prepchem.com]
- 2. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

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